

# Midostaurin quality of life outcomes symptom assessment

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Midostaurin (Standard)

CAS No.: 120685-11-2

Cat. No.: S535430

[Get Quote](#)

## Quality of Life and Symptom Burden Outcomes

The table below summarizes key patient-reported and physician-assessed outcomes from a clinical trial on midostaurin for advanced systemic mastocytosis (advSM).

| Assessment Domain                                           | Instrument(s) Used                                   | Key Quantitative Findings                                                                               | Durability of Effect                                                            |
|-------------------------------------------------------------|------------------------------------------------------|---------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Health-Related Quality of Life                              | 12-Item Short-Form Health Survey (SF-12)             | Significant improvement in total score and subscores over the first 6 cycles (months) of treatment [1]. | Improvements were durable, sustained through <b>36 months</b> of follow-up [1]. |
| Overall Symptom Burden                                      | Memorial Symptom Assessment Scale (patient-reported) | Significant improvement in total score and subscores over the first 6 cycles [1].                       | Improvements were durable, sustained through <b>36 months</b> of follow-up [1]. |
| Mediator-Related Symptoms (e.g., skin lesions, GI symptoms) | Physician-reported questionnaire                     | Substantial improvements ranging from <b>67% to 100%</b> across all symptoms [1].                       | Not explicitly stated, but aligned with durable quality of life improvements.   |

## Detailed Experimental Protocols

The robust data supporting these outcomes come from a well-defined clinical trial protocol.

- **Clinical Trial Identifier:** NCT00782067 (D2201 study) [1].
- **Patient Population:** The primary analysis included **116 patients** with systemic mastocytosis, of which **89 had advSM** and met the study's strict inclusion criteria [1].
- **Intervention:** Patients were treated with midostaurin [1].
- **Assessment Methodology:**
  - **Quality of Life and Symptom Burden:** Evaluated using the **12-Item Short-Form Health Survey (SF-12)** and the **Memorial Symptom Assessment Scale**, which are standardized, validated patient-reported outcome (PRO) questionnaires [1].
  - **Mediator-Related Symptoms:** Assessed by clinicians using a **specific physician-reported questionnaire** designed to track symptoms caused by mast cell mediator release [1].
- **Assessment Schedule:** Outcomes were measured periodically over the treatment period, with analyses conducted at 6 months and followed for up to 36 months [1].

## Visualization of Midostaurin's Mechanism and Symptom Improvement Logic

Midostaurin's clinical benefits originate from its action at the molecular level. The diagram below illustrates its mechanism and the logical pathway to symptom improvement.



[Click to download full resolution via product page](#)

## Molecular Insights and Resistance Mechanisms

While midostaurin is effective, research into its long-term use reveals potential resistance mechanisms. A 2023 case study of a Mast Cell Leukemia patient provides a detailed molecular view of the changes induced by midostaurin treatment using single-cell RNA sequencing [2].

## Important Considerations for Researchers

- **Comparative Alternatives:** While other drugs like cromolyn are used for systemic mastocytosis, they belong to a different drug class and are not direct kinase inhibitors. User reviews on drugs.com suggest cromolyn has a moderately positive effect, but no head-to-head clinical trial data against midostaurin is available from these search results [3].
- **Safety and Monitoring:** Midostaurin therapy is associated with a moderate rate of serum aminotransferase elevations. In clinical trials for AML (in combination with chemotherapy), up to 71% of patients experienced elevated liver enzymes, with 20% exceeding 5 times the upper limit of normal. Regular liver function monitoring is recommended [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Midostaurin improves quality of life and mediator-related ... [pubmed.ncbi.nlm.nih.gov]
2. Molecular and microenvironment change upon midostaurin ... [pmc.ncbi.nlm.nih.gov]
3. Midostaurin Alternatives Compared [drugs.com]
4. Midostaurin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Midostaurin quality of life outcomes symptom assessment].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535430#midostaurin-quality-of-life-outcomes-symptom-assessment>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)